Biological Activity of Menadiol Sodium Sulfate: A Technical Guide
Biological Activity of Menadiol Sodium Sulfate: A Technical Guide
Executive Summary
Menadiol sodium sulfate (CAS 1612-30-2), a water-soluble derivative of menadiol (Vitamin K4), functions as a potent pro-drug for menadione (Vitamin K3). Unlike naturally occurring phylloquinone (K1) or menaquinone (K2), menadiol sodium sulfate does not require bile salts for intestinal absorption, making it a critical therapeutic agent for patients with cholestasis or malabsorption syndromes.
Biologically, the compound exhibits a biphasic activity profile:
-
Canonical Hemostatic Activity: It serves as a cofactor for the post-translational gamma-carboxylation of glutamic acid residues in coagulation factors (II, VII, IX, X).[1]
-
Non-Canonical Cytotoxic Activity: In high concentrations, particularly when combined with ascorbate, it induces autoschizis —a distinct form of cell death characterized by oxidative stress and exaggerated membrane damage, utilized in experimental oncology.
This guide provides a rigorous technical analysis of these pathways, supported by validated experimental protocols for researchers in hematology and drug development.
Chemical & Pharmacological Profile
Menadiol sodium sulfate is the disodium salt of the bis-sulfate ester of 2-methyl-1,4-naphthalenediol.[2] Upon administration, it undergoes rapid hydrolysis to release the active menadiol moiety.
Metabolic Activation
The compound is a pro-drug. Its activation pathway is distinct from lipid-soluble Vitamin K forms:
-
Hydrolysis: Plasma esterases cleave the sulfate groups, yielding menadiol (reduced Vitamin K3).
-
Alkylation: In the liver, menadiol is alkylated to menaquinone-4 (MK-4), the biologically active cofactor for gamma-glutamyl carboxylase.
-
Redox Cycling: Unconverted menadione/menadiol enters a redox cycle, generating Reactive Oxygen Species (ROS), which underpins its toxicological and anticancer properties.
Table 1: Physicochemical & Pharmacokinetic Properties
| Parameter | Data | Clinical Implication |
| Molecular Formula | C₁₁H₈Na₂O₈S₂ | High water solubility allows parenteral use.[3] |
| Solubility | Water-soluble | Absorbed directly into portal blood; bile independent. |
| Onset of Action | 12–24 hours | Requires hepatic synthesis of clotting factors; not for acute hemorrhage. |
| Metabolism | Hepatic (Alkylation to MK-4) | Efficacy depends on liver function. |
| Excretion | Renal (Glucuronide conjugates) | Competes with bilirubin (risk of kernicterus in neonates). |
Mechanism of Action: The Vitamin K Cycle[4][5]
The primary biological utility of menadiol sodium sulfate is driving the Vitamin K Cycle . It acts as an electron donor for Gamma-Glutamyl Carboxylase (GGCX), an enzyme residing in the endoplasmic reticulum.[4]
The Carboxylation Reaction
GGCX converts specific glutamate (Glu) residues on Vitamin K-dependent (VKD) proteins into gamma-carboxyglutamate (Gla).[5][4]
-
Input: Reduced Vitamin K (Hydroquinone), O₂, CO₂, Precursor Protein (Glu).
-
Output: Vitamin K Epoxide, Carboxylated Protein (Gla), H₂O.[6]
-
Significance: The Gla domain chelates Ca²⁺, inducing a conformational change that allows coagulation factors to bind anionic phospholipid membranes (e.g., on activated platelets).[5]
Visualization: The Vitamin K Cycle
Figure 1: The Vitamin K Cycle.[6][5] Menadiol sodium sulfate enters the cycle after hydrolysis, driving the GGCX-mediated activation of coagulation factors.
Non-Canonical Activity: Oxidative Stress & Autoschizis
Beyond hemostasis, menadiol sodium sulfate (and its metabolite menadione) exhibits potent redox activity. This is exploited in experimental oncology, particularly when combined with Vitamin C (ascorbate).
Autoschizis Mechanism
"Autoschizis" is a distinct mode of cell death involving exaggerated membrane damage and self-excision of the cytoplasm.[7]
-
Redox Cycling: Menadione undergoes one-electron reduction by intracellular reductases (e.g., P450 reductase) to a semiquinone radical.
-
ROS Generation: The semiquinone reacts with O₂ to form superoxide anions (O₂•⁻), regenerating the quinone. This cycle depletes cellular glutathione (GSH) and NADPH.
-
Cytoskeletal Collapse: High ROS levels cause lipid peroxidation and depolymerization of actin filaments, leading to cell size reduction and enucleation.
Visualization: ROS-Induced Autoschizis
Figure 2: The Autoschizis Pathway. Synergistic action of Menadiol and Ascorbate generates catastrophic ROS levels, leading to non-apoptotic cell death.
Experimental Protocols
Protocol A: In Vitro Assessment of GGCX Activity
Objective: To quantify the biological activity of menadiol sodium sulfate by measuring the incorporation of ¹⁴CO₂ into a synthetic peptide substrate.
Reagents:
-
Microsomal preparation (source of GGCX).
-
Substrate: Synthetic pentapeptide (FLEEL).
-
Reaction Buffer: 25 mM imidazole (pH 7.2), 0.5% CHAPS, 2 mM DTT.
-
NaH¹⁴CO₃ (Radioactive source).
Workflow:
-
Preparation: Solubilize microsomes in Reaction Buffer.
-
Incubation: Mix 50 µL microsomes with 10 µM FLEEL peptide and varying concentrations of Menadiol Sodium Sulfate (1–100 µM).
-
Initiation: Add NaH¹⁴CO₃ (10 µCi/mL) to start the reaction. Incubate at 25°C for 30 minutes.
-
Termination: Stop reaction by adding 10% Trichloroacetic acid (TCA).
-
Quantification: Boil samples to remove unreacted ¹⁴CO₂. Add scintillation fluid and count radioactivity (CPM) using a liquid scintillation counter.
-
Analysis: Plot CPM vs. Concentration to determine
and for cofactor activity.
Protocol B: Cytotoxicity & Autoschizis Induction
Objective: To distinguish autoschizis from apoptosis in tumor cell lines (e.g., ovarian carcinoma) treated with menadiol.
Workflow:
-
Seeding: Culture cells (e.g., MDAH 2774) to 70% confluence.
-
Treatment:
-
Group A: Control (PBS).
-
Group B: Menadiol Sodium Sulfate (10 µM).
-
Group C: Ascorbate (1 mM).
-
Group D: Combination (Menadiol + Ascorbate).
-
-
Incubation: 1–4 hours at 37°C.
-
Morphological Analysis (Essential):
-
Fix cells in 2.5% glutaraldehyde.
-
Perform Scanning Electron Microscopy (SEM).[7]
-
Positive Hit Criteria: Look for cell size reduction (>50%), membrane "blistering," and excision of anucleate cytoplasmic fragments (self-morsellation).
-
-
Viability Assay: Confirm cell death using an ATP-based luminescence assay (e.g., CellTiter-Glo) to quantify metabolic collapse.
Safety & Toxicology: The Hemolysis Threshold
While menadiol is effective, it possesses a narrower therapeutic index than Vitamin K1.
Mechanism of Toxicity: Menadiol sodium sulfate can induce oxidative hemolysis, particularly in erythrocytes deficient in Glucose-6-Phosphate Dehydrogenase (G6PD). The drug oxidizes hemoglobin to methemoglobin and forms Heinz bodies, leading to red cell destruction.
Clinical Warning:
-
Neonates: High doses compete with bilirubin for hepatic glucuronidation, increasing the risk of hyperbilirubinemia and kernicterus.
-
Maximum Dose: Generally restricted to <10 mg/day in adults to avoid hemolytic anemia.
References
-
Mechanism of Vitamin K-Dependent Carboxylation. National Institutes of Health (NIH). Available at: [Link]
-
Menadiol Sodium Sulfate Compound Summary. PubChem. Available at: [Link]
-
Autoschizis of human ovarian carcinoma cells: scanning electron and light microscopy. PubMed. Available at: [Link]
-
Vitamin K-dependent carboxylation of coagulation factors. Haematologica. Available at: [Link]
-
Menadione (Vitamin K3) Pharmacokinetics and Toxicity. DrugBank. Available at: [Link]
Sources
- 1. What is the mechanism of Menadiol Diacetate? [synapse.patsnap.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Menadiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Autoschizis of human ovarian carcinoma cells: scanning electron and light microscopy of a new cell death induced by sodium ascorbate: menadione treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
